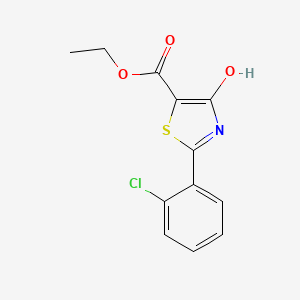

2-(2-氯苯基)-4-羟基-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this exact compound, they provide valuable insights into the synthesis, properties, and applications of closely related thiazole derivatives.

Synthesis Analysis

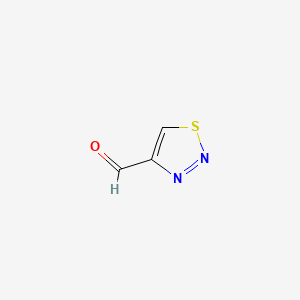

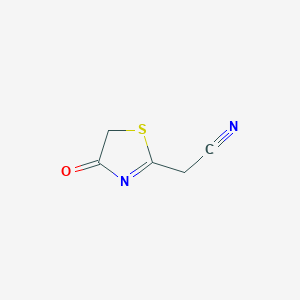

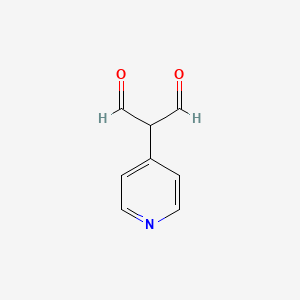

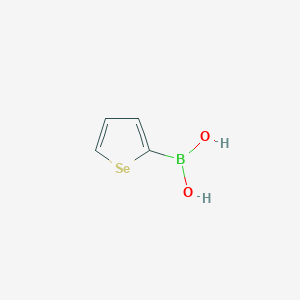

The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are structurally similar to the compound of interest, has been achieved through a cyclocondensation reaction facilitated by ultrasound irradiation, leading to high yields and regioselectivity . Another related synthesis involves the one-pot reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be adapted for the synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been supported by crystallographic data, which is crucial for understanding the geometry and electronic configuration of these molecules . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share a similar thiazole core, have been studied, revealing that their absorptions are mainly due to π→π* transitions, indicating a conjugated system that could be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photochemical reactions to form various isothiazole derivatives . This suggests that ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may also participate in photochemical reactions, potentially leading to interesting photochemical properties or applications as a sensitizer in photo-oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical studies of ethyl 2-arylthiazole-5-carboxylates have shown fluorescence, which could imply that the compound of interest may also exhibit such properties . The fluorescence is possibly due to dual emission from different excited states, which is an important characteristic for applications in materials science and sensing technologies .

科学研究应用

降血糖活性

2-(2-氯苯基)-4-羟基-1,3-噻唑-5-羧酸乙酯及其衍生物因其降血糖活性而受到研究,显示出降低血糖水平的显着潜力。研究表明,苯环上的特定取代基和某些链长增强了该物质降低血糖浓度的有效性。例如,2-[5-(4-氯苯基)戊基]环氧乙烷-2-羧酸乙酯在这方面表现出特别有利的活性 (Eistetter & Wolf,1982)。其他研究探索了该化合物对大鼠肝脏过氧化物酶体 β-氧化作用的影响,注意到其对线粒体 β-氧化作用的抑制作用和与降脂药物的潜在相似性 (Bone 等,1982)。

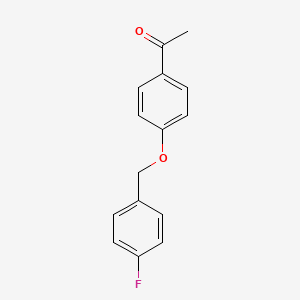

抗糖尿病和降血脂作用

进一步的研究集中于相关化合物的合成,探索它们的降血糖和降血脂活性。值得注意的是,制备了一系列带有 4-(2-甲基-2-苯基丙氧基)苄基部分的化合物,其中 5-[4-(2-甲基-2-苯基丙氧基)苄基]噻唑烷二酮 (AL-321) 表现出显着的降血糖和降血脂活性 (Sohda 等,1982)。这项研究有助于更深入地了解该化合物在治疗糖尿病和高胆固醇等疾病中的治疗潜力。

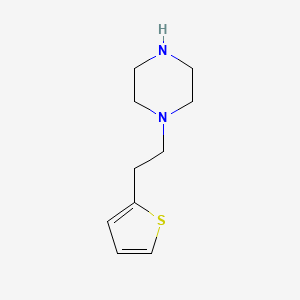

神经化学和行为研究

该化合物还一直是神经化学和行为研究的主题,重点关注其对中枢 5-HT 受体的作用。对 1-[2-(4-氨基苯基)乙基]-4-(3-三氟甲基苯基)哌嗪 (LY 165163,PAPP) 的研究揭示了其对各种脑区中 5-羟色胺积累的显着影响,以及其作为 5-HT 突触前受体的中枢活性激动剂的潜力 (Hutson 等,1987)。这些发现突出了该化合物在神经科学研究中的相关性,以及其在理解和治疗神经系统疾病方面的潜在意义。

作用机制

- However, we can speculate that it interacts with a receptor, enzyme, or other cellular component due to its structural similarity to other bioactive compounds containing the indole nucleus .

- Without precise data, we can’t pinpoint the exact mode of action. However, we can infer that it may interfere with specific biochemical processes .

- Thiazole derivatives often impact oxidative stress, inflammation, and cell signaling pathways. For instance, indole derivatives (to which this compound is related) have demonstrated anti-inflammatory, antioxidant, and anticholinesterase activities .

- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

安全和危害

属性

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZWINIFAXHZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654359 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262856-07-5 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)